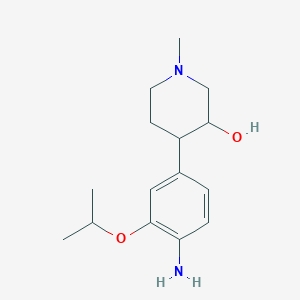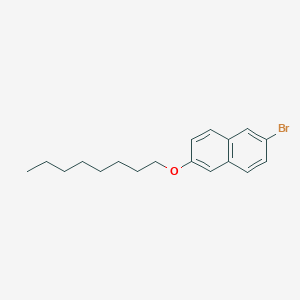![molecular formula C18H27ClN2O B8550873 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol CAS No. 681803-09-8](/img/structure/B8550873.png)
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol
Übersicht
Beschreibung
1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of piperazine and is often used in various biochemical and pharmacological studies due to its unique properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[1-(3-Chlorphenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochlorid beinhaltet typischerweise die Reaktion von 1-(3-Chlorphenyl)piperazin mit Cyclohexanol unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie kontinuierlicher Fließreaktoren und automatisierter Systeme trägt zur Optimierung des Produktionsprozesses bei .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-[1-(3-Chlorphenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Gängige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate produzieren können .
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Chlorphenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie eingesetzt.
Biologie: Wird in Studien eingesetzt, die sich mit Neurotransmitterrezeptoren und Signaltransduktionswegen befassen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Referenzverbindung in pharmakologischen Studien untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Die Verbindung übt ihre Wirkung aus, indem sie mit spezifischen molekularen Zielstrukturen wie Neurotransmitterrezeptoren interagiert. Es wurde gezeigt, dass sie eine Affinität zu Serotoninrezeptoren hat, insbesondere zum 5-HT2C-Rezeptor, der eine Rolle bei der Regulation von Stimmung und Appetit spielt. Die Bindung der Verbindung an diese Rezeptoren moduliert deren Aktivität, was zu verschiedenen physiologischen Wirkungen führt .
Ähnliche Verbindungen:
- 1-(3-Chlorphenyl)piperazin
- 1-(2-Chlorphenyl)piperazin
- 1-(4-Chlorphenyl)piperazin
Vergleich: 1-[1-(3-Chlorphenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochlorid ist aufgrund seiner spezifischen Strukturmerkmale und des Vorhandenseins des Cyclohexanol-Moleküls einzigartig. Dieser strukturelle Unterschied verleiht im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche pharmakologische Eigenschaften. Beispielsweise ist 1-(3-Chlorphenyl)piperazin vor allem für seinen Einsatz als Designerdroge bekannt, während die Hinzufügung der Cyclohexanol-Gruppe in 1-[1-(3-Chlorphenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochlorid sein Potenzial für therapeutische Anwendungen erhöht .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood and appetite. The binding of the compound to these receptors modulates their activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Comparison: 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to its specific structural features and the presence of the cyclohexanol moiety. This structural difference imparts distinct pharmacological properties compared to other similar compounds. For instance, while 1-(3-Chlorophenyl)piperazine is primarily known for its use as a designer drug, the addition of the cyclohexanol group in this compound Dihydrochloride enhances its potential for therapeutic applications .
Eigenschaften
CAS-Nummer |
681803-09-8 |
|---|---|
Molekularformel |
C18H27ClN2O |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2 |
InChI-Schlüssel |
PZQVDLYPNAADGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)







![tert-butyl N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B8550888.png)




